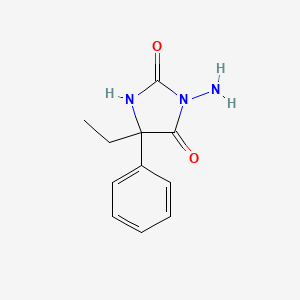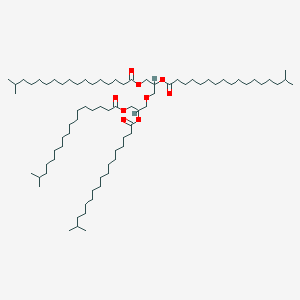
Acetic acid ethenyl ester, homopolymer, hydrolyzed, cyclic acetal with 4-2-(4-formylphenyl)ethenyl-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid ethenyl ester, homopolymer, hydrolyzed, cyclic acetal with 4-2-(4-formylphenyl)ethenyl-1 is a complex chemical compound known for its unique structural properties and diverse applications. This compound is characterized by the presence of acetic acid ethenyl ester units that have undergone polymerization and hydrolysis, forming a cyclic acetal with a 4-2-(4-formylphenyl)ethenyl-1 moiety. Its intricate structure allows for various chemical interactions, making it valuable in multiple scientific and industrial fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid ethenyl ester, homopolymer, hydrolyzed, cyclic acetal with 4-2-(4-formylphenyl)ethenyl-1 typically involves several steps:
Polymerization: The initial step involves the polymerization of acetic acid ethenyl ester (vinyl acetate) using free radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under controlled temperature conditions (usually between 60-80°C) to form polyvinyl acetate.
Hydrolysis: The polyvinyl acetate is then hydrolyzed in the presence of an acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide) to produce polyvinyl alcohol.
Acetal Formation: The hydrolyzed polymer is reacted with 4-2-(4-formylphenyl)ethenyl-1 under acidic conditions to form the cyclic acetal. This step often requires a catalyst such as p-toluenesulfonic acid and is conducted at elevated temperatures (around 100°C) to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves:
Continuous Polymerization: Utilizing large-scale reactors for the polymerization of acetic acid ethenyl ester.
Automated Hydrolysis: Employing automated systems to control the hydrolysis process, ensuring uniformity and efficiency.
Catalytic Acetalization: Implementing catalytic reactors for the acetal formation step, optimizing temperature and catalyst concentration to maximize output.
化学反应分析
Types of Reactions
Acetic acid ethenyl ester, homopolymer, hydrolyzed, cyclic acetal with 4-2-(4-formylphenyl)ethenyl-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the formyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-25°C.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine at ambient temperature.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Acetic acid ethenyl ester, homopolymer, hydrolyzed, cyclic acetal with 4-2-(4-formylphenyl)ethenyl-1 has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of biocompatible materials for drug delivery systems.
Medicine: Investigated for its potential in creating novel pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of adhesives, coatings, and specialty polymers due to its unique chemical properties.
作用机制
The compound exerts its effects through various molecular interactions:
Molecular Targets: It interacts with specific enzymes and receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to cell growth, differentiation, and apoptosis.
相似化合物的比较
Similar Compounds
Polyvinyl alcohol: Similar in its hydrolyzed form but lacks the cyclic acetal and formylphenyl groups.
Polyvinyl acetate: The precursor polymer, not hydrolyzed or acetalized.
Acetal derivatives: Compounds with similar acetal structures but different substituents.
Uniqueness
The uniqueness of acetic acid ethenyl ester, homopolymer, hydrolyzed, cyclic acetal with 4-2-(4-formylphenyl)ethenyl-1 lies in its combination of polymeric and acetal structures, providing distinct chemical reactivity and versatility in applications.
属性
CAS 编号 |
125229-74-5 |
|---|---|
分子式 |
C11H12N2O4 |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl N-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidate](/img/structure/B1169180.png)


